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Compound of Interest

Compound Name: RPR107393 free base

Cat. No.: B12293996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
RPR107393 is a potent and selective, non-steroidal inhibitor of the enzyme squalene synthase,

a critical component of the cholesterol biosynthesis pathway. By targeting this key enzyme,

RPR107393 effectively blocks the conversion of farnesyl pyrophosphate to squalene, a

precursor to cholesterol. This document provides a comprehensive overview of the chemical

structure, properties, and pharmacological activity of RPR107393 free base. It includes

detailed tables summarizing its chemical and pharmacological properties, reconstructed

experimental protocols for its evaluation, and visualizations of its mechanism of action and

experimental workflows.

Chemical Structure and Properties
RPR107393 free base is a complex heterocyclic molecule. While a 2D chemical structure

image is the standard representation, the following information provides its fundamental

chemical identity.

Chemical and Physical Properties
A summary of the known chemical and physical properties of RPR107393 free base is

presented in Table 1. Specific experimental data for properties such as melting point and

boiling point are not readily available in the public domain.
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Property Value Source

Molecular Formula C₂₂H₂₂N₂O --INVALID-LINK--

Molecular Weight 330.42 g/mol --INVALID-LINK--

CAS Number 197576-78-6 --INVALID-LINK--

SMILES

OC1(C2=CC=C(C3=CC=C4N=

CC=CC4=C3)C=C2)CN5CCC

1CC5

--INVALID-LINK--

Physical Description Solid (presumed) General chemical knowledge

Solubility

Information not readily

available. Likely soluble in

organic solvents like DMSO

and ethanol.

General chemical knowledge

Melting Point Not available -

Boiling Point Not available -

Pharmacological Properties and Mechanism of
Action
RPR107393 is a highly potent inhibitor of squalene synthase, the enzyme that catalyzes the

first committed step in cholesterol biosynthesis.

Pharmacological Profile
The key pharmacological parameters of RPR107393 are summarized in Table 2.
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Parameter Value Species Source

Target Squalene Synthase Rat (liver microsomal) --INVALID-LINK--

IC₅₀ 0.8 ± 0.2 nM Rat (liver microsomal) --INVALID-LINK--

In Vitro Activity

Inhibits cholesterol

and triglyceride

biosynthesis

- --INVALID-LINK--

In Vivo Activity

Orally effective

cholesterol-lowering

agent

Rat --INVALID-LINK--

Signaling Pathway
RPR107393 exerts its effect by inhibiting squalene synthase within the cholesterol biosynthesis

pathway. The following diagram illustrates the position of squalene synthase in this pathway

and the point of inhibition by RPR107393.
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Caption: Cholesterol biosynthesis pathway and the site of RPR107393 inhibition.

Experimental Protocols
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The following sections provide detailed, reconstructed methodologies for key experiments

involving RPR107393, based on available information. These protocols are intended for

research purposes only.

In Vitro Squalene Synthase Inhibition Assay
This protocol describes a method to determine the in vitro inhibitory activity of RPR107393 on

squalene synthase.

Objective: To determine the IC₅₀ value of RPR107393 against squalene synthase.

Materials:

Rat liver microsomes (as a source of squalene synthase)

[³H]Farnesyl pyrophosphate (substrate)

NADPH

Assay buffer (e.g., potassium phosphate buffer, pH 7.4, containing MgCl₂ and KCl)

RPR107393 stock solution (in DMSO)

Scintillation fluid

Scintillation counter

Methodology:

Preparation of Reagents:

Prepare serial dilutions of RPR107393 in DMSO.

Prepare the assay buffer.

Prepare a reaction mixture containing rat liver microsomes, NADPH, and assay buffer.

Assay Procedure:
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In a microcentrifuge tube, add a small volume of the RPR107393 dilution or DMSO (for

control).

Add the reaction mixture to each tube.

Pre-incubate the mixture for a specified time (e.g., 15 minutes) at 37°C.

Initiate the reaction by adding [³H]Farnesyl pyrophosphate.

Incubate for a defined period (e.g., 30 minutes) at 37°C.

Stop the reaction by adding a quenching solution (e.g., 15% KOH in ethanol).

Extraction and Quantification:

Saponify the mixture by heating at 60-70°C for 1 hour.

Extract the lipid-soluble products (including [³H]squalene) with an organic solvent (e.g.,

hexane).

Transfer the organic layer to a scintillation vial.

Evaporate the solvent.

Add scintillation fluid and measure the radioactivity using a scintillation counter.

Data Analysis:

Calculate the percentage of inhibition for each concentration of RPR107393 compared to

the control.

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

Determine the IC₅₀ value from the resulting dose-response curve.
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In Vitro Squalene Synthase Inhibition Assay Workflow

Start

Prepare Reagents:
- RPR107393 dilutions
- Enzyme (microsomes)

- Substrate ([³H]FPP)

Perform Assay:
- Add inhibitor

- Add enzyme mix
- Pre-incubate
- Add substrate

Stop Reaction
(e.g., with KOH/ethanol)

Extract Product
([³H]squalene)

Quantify Radioactivity
(Scintillation Counting)

Data Analysis:
- Calculate % inhibition

- Determine IC₅₀

End

Click to download full resolution via product page

Caption: Workflow for the in vitro squalene synthase inhibition assay.
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In Vivo Cholesterol Biosynthesis Inhibition in Rats
This protocol is a reconstruction of an in vivo study to evaluate the effect of RPR107393 on

cholesterol biosynthesis in rats.[1]

Objective: To assess the in vivo efficacy of RPR107393 in inhibiting hepatic cholesterol

synthesis.

Animals: Male Sprague-Dawley rats.

Materials:

RPR107393

Vehicle (e.g., 0.5% methylcellulose in water)

[¹⁴C]Acetate or [¹⁴C]Mevalonolactone (radiolabeled precursor)

Anesthetic

Surgical tools

Scintillation fluid and counter

Methodology:

Animal Acclimatization and Diet:

Acclimatize rats to a standard laboratory diet and housing conditions.

To upregulate cholesterol synthesis, a cholestyramine-containing diet may be fed for a few

days prior to the study.[1]

Drug Administration:

Administer RPR107393 orally by gavage at the desired dose(s).[1]

Administer the vehicle to the control group.
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Radiolabel Administration:

At a specified time after drug administration, inject the radiolabeled precursor (e.g.,

[¹⁴C]acetate) intraperitoneally or subcutaneously.[1]

Tissue Collection:

After a set period for incorporation of the radiolabel into newly synthesized cholesterol

(e.g., 1-2 hours), anesthetize the animals and collect blood via cardiac puncture.

Perfuse the liver with saline and excise it.

Lipid Extraction and Analysis:

Isolate plasma from the blood samples.

Homogenize a portion of the liver tissue.

Extract total lipids from plasma and liver homogenates using a suitable solvent system

(e.g., chloroform:methanol).

Saponify the lipid extract to hydrolyze cholesteryl esters.

Extract the non-saponifiable lipids (containing cholesterol).

Quantify the amount of [¹⁴C]cholesterol using a scintillation counter.

Measure total cholesterol concentration using a commercial assay kit.

Data Analysis:

Calculate the rate of cholesterol synthesis as the amount of radiolabel incorporated into

cholesterol per unit of time per gram of tissue or volume of plasma.

Compare the cholesterol synthesis rates in the RPR107393-treated groups to the control

group to determine the percentage of inhibition.
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In Vivo Cholesterol Biosynthesis Inhibition Workflow

Start

Acclimatize Rats
(Optional: Cholestyramine diet)

Administer RPR107393
(Oral Gavage)

Inject Radiolabeled Precursor
(e.g., [¹⁴C]Acetate)

Collect Blood and Liver Tissue

Extract and Saponify Lipids

Quantify [¹⁴C]Cholesterol
(Scintillation Counting)

Data Analysis:
- Calculate synthesis rates
- Determine % inhibition

End

Click to download full resolution via product page

Caption: Workflow for the in vivo cholesterol biosynthesis inhibition study in rats.
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Conclusion
RPR107393 free base is a valuable research tool for studying the cholesterol biosynthesis

pathway and for the development of novel hypolipidemic agents. Its high potency and

selectivity for squalene synthase make it a precise instrument for investigating the downstream

effects of inhibiting this key enzymatic step. The information and protocols provided in this

guide offer a solid foundation for researchers and scientists working with this compound.

Further investigation into its detailed physical properties and full pharmacokinetic and

pharmacodynamic profiles will continue to enhance its utility in drug discovery and

development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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